2-Propenoic acid, 2-(phenylsulfonyl)-, ethyl ester
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Overview
Description
2-Propenoic acid, 2-(phenylsulfonyl)-, ethyl ester is an organic compound with the molecular formula C11H12O4S and a molecular weight of 240.27558 g/mol . This compound is characterized by the presence of a phenylsulfonyl group attached to the propenoic acid moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-(phenylsulfonyl)-, ethyl ester typically involves the esterification of 2-Propenoic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-(phenylsulfonyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylsulfonyl derivatives.
Scientific Research Applications
2-Propenoic acid, 2-(phenylsulfonyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-(phenylsulfonyl)-, ethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, ethyl ester: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
2-Propenoic acid, 3-phenyl-, ethyl ester: Contains a phenyl group instead of a phenylsulfonyl group, leading to different reactivity and applications.
Uniqueness
2-Propenoic acid, 2-(phenylsulfonyl)-, ethyl ester is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
CAS No. |
134993-85-4 |
---|---|
Molecular Formula |
C11H12O4S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonyl)prop-2-enoate |
InChI |
InChI=1S/C11H12O4S/c1-3-15-11(12)9(2)16(13,14)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChI Key |
FCWNZFMWGUKEFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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